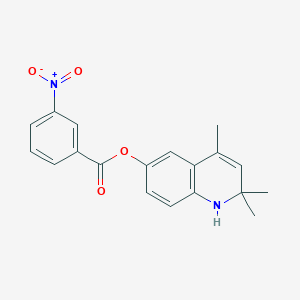
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with three methyl groups and a nitrobenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with (2,2,4-trimethyl-1H-quinolin-6-yl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The methyl groups on the quinoline ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles (nitrating agents, sulfonating agents).
Major Products Formed
Oxidation: (2,2,4-trimethyl-1H-quinolin-6-yl) 3-aminobenzoate.
Reduction: (2,2,4-trimethyl-1H-quinolin-6-yl) alcohol and 3-nitrobenzoic acid.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the nitrobenzoate ester.
2,4,6-Trimethylquinoline: A derivative with three methyl groups on the quinoline ring but without the nitrobenzoate ester.
4-Hydroxy-2-quinolone: A quinoline derivative with a hydroxyl group at the 4-position
Uniqueness
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate is unique due to the presence of both the nitrobenzoate ester and the trimethyl-substituted quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C19H18N2O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O4/c1-12-11-19(2,3)20-17-8-7-15(10-16(12)17)25-18(22)13-5-4-6-14(9-13)21(23)24/h4-11,20H,1-3H3 |
InChIキー |
NYXZFYSOJOJDLS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624938.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624944.png)
![(2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624959.png)
![1-(3,4-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B11624962.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11624967.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B11624971.png)
![4-(propan-2-yl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11624973.png)

![(5Z)-3-allyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624983.png)
![prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11624991.png)
![Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11624994.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-2-methylquinoline-6-carboxylate](/img/structure/B11624995.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11624996.png)
![2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11625003.png)
